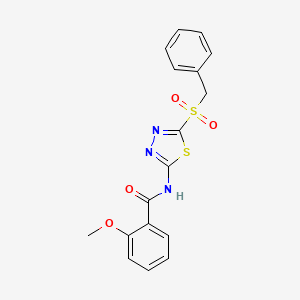
N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzylsulfonyl group attached to a thiadiazole ring, which is further connected to a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide typically involves multiple steps, starting with the formation of the thiadiazole ring. One common method involves the reaction of benzylsulfonyl chloride with thiosemicarbazide to form the thiadiazole ring. This intermediate is then reacted with 2-methoxybenzoyl chloride under basic conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The benzylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The thiadiazole ring may also play a role in binding to DNA or other cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may interfere with cellular signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide
- N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide
- N-(5-(phenylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide
Uniqueness
N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide stands out due to its specific benzylsulfonyl group, which imparts unique chemical and biological properties. This group enhances the compound’s ability to interact with various molecular targets, making it a valuable tool in research and potential therapeutic applications.
Properties
Molecular Formula |
C17H15N3O4S2 |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide |
InChI |
InChI=1S/C17H15N3O4S2/c1-24-14-10-6-5-9-13(14)15(21)18-16-19-20-17(25-16)26(22,23)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,19,21) |
InChI Key |
ZSOYOMPHKCYPJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B12207309.png)
![N-[(2Z)-3-(2,6-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide](/img/structure/B12207315.png)
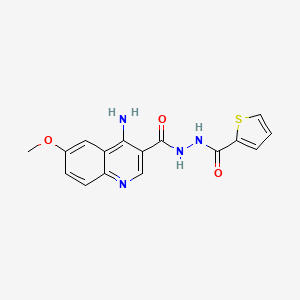
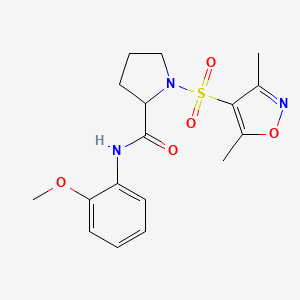
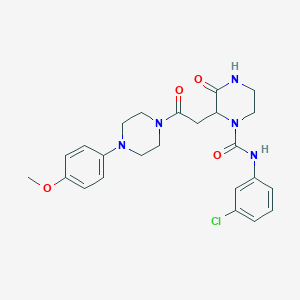
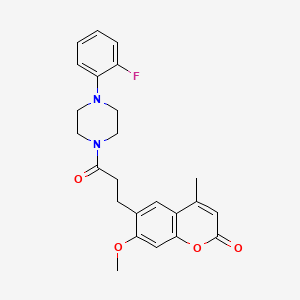
![Ethyl [2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]carbamate](/img/structure/B12207349.png)
![[2-({5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetyl]urea](/img/structure/B12207350.png)
![N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B12207364.png)
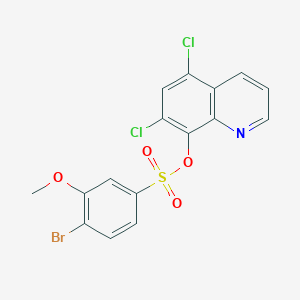
![(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12207369.png)
![N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide](/img/structure/B12207371.png)
![N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide](/img/structure/B12207373.png)

